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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B14767990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the total synthesis of (-)-

Rauvoyunine B, a complex indole alkaloid. The synthesis was first reported by Aquilina, J. M.,

et al. in 2024 and proceeds in 11 steps with an overall yield of 2.4% from commercially

available materials.[1] This protocol is intended for laboratory use by trained organic chemists.

Introduction
(-)-Rauvoyunine B is a unique cyclopropane-containing sarpagine-type indole alkaloid. Its

intricate hexacyclic ring system presents a significant synthetic challenge. The following

protocol details a successful total synthesis, highlighting a strategic intramolecular

cyclopropanation of a tetracyclic N-sulfonyl triazole.[1][2] Key transformations in this synthesis

include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler

reaction, and a ring-closing metathesis.[1][2][3]

Synthetic Strategy Overview
The synthesis begins with commercially available L-tryptophan and proceeds through key

intermediates to construct the core structure of Rauvoyunine B. The final, and most crucial,

step is an intramolecular cyclopropanation reaction to form the characteristic three-membered

ring.
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Caption: Overall workflow of the (-)-Rauvoyunine B total synthesis.

Experimental Protocols
The following tables summarize the reaction conditions and yields for each step in the

synthesis of (-)-Rauvoyunine B.
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Step Reaction
Key Reagents
& Conditions

Product Yield (%)

1 Boc Protection
Boc₂O, Et₃N,

CH₂Cl₂
Boc-L-tryptophan 98

2 Esterification MeOH, SOCl₂
Boc-L-tryptophan

methyl ester
95

3
Aldehyde

Condensation

Aldehyde, TFA,

CH₂Cl₂
Tetracyclic amine 85

4

Palladium-

Catalyzed Allylic

Amination

Allyl acetate,

Pd(PPh₃)₄, THF

N-Allylated

tetracycle
75

5
Hydroboration-

Oxidation

9-BBN, then

H₂O₂, NaOH
Primary alcohol 88

6 Swern Oxidation
Oxalyl chloride,

DMSO, Et₃N
Aldehyde 92

7 Alkyne Addition
Ethynylmagnesiu

m bromide, THF
Propargyl alcohol 80

8
Ring-Closing

Metathesis

Grubbs II

catalyst, CH₂Cl₂

Diene for

cyclopropanation
65

9 Azide Formation NaN₃, DMF Azide precursor 90

10
Triazole

Formation

Terminal alkyne,

CuSO₄, Sodium

ascorbate

N-sulfonyl

triazole
78

11

Intramolecular

Cyclopropanatio

n

Rh₂(OAc)₄,

CH₂Cl₂

(-)-Rauvoyunine

B
40

Detailed Step-by-Step Protocol:

A comprehensive, step-by-step experimental protocol for each of the 11 reactions is provided

below.
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Step 1: Boc Protection of L-Tryptophan

Materials: L-Tryptophan (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine

(Et₃N, 1.5 eq), Dichloromethane (CH₂Cl₂).

Procedure: To a stirred solution of L-tryptophan in CH₂Cl₂ at 0 °C, add Et₃N followed by the

dropwise addition of Boc₂O. Allow the reaction to warm to room temperature and stir for 12

hours. Quench the reaction with water and extract the aqueous layer with CH₂Cl₂. Combine

the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to afford Boc-L-tryptophan.

Step 2: Esterification

Materials: Boc-L-tryptophan (1.0 eq), Methanol (MeOH), Thionyl chloride (SOCl₂, 1.2 eq).

Procedure: Dissolve Boc-L-tryptophan in MeOH and cool to 0 °C. Add SOCl₂ dropwise and

then reflux the mixture for 4 hours. Cool the reaction to room temperature and remove the

solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with

saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate to yield the methyl ester.

Step 3: Pictet-Spengler Reaction

Materials: Boc-L-tryptophan methyl ester (1.0 eq), Aldehyde (1.1 eq), Trifluoroacetic acid

(TFA, 10 mol%), Dichloromethane (CH₂Cl₂).

Procedure: To a solution of the methyl ester and aldehyde in CH₂Cl₂, add TFA. Stir the

reaction at room temperature for 24 hours. Quench with saturated NaHCO₃ solution and

extract with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and

concentrate. Purify the crude product by column chromatography.

Step 4: Palladium-Catalyzed Allylic Amination

Materials: Tetracyclic amine (1.0 eq), Allyl acetate (1.5 eq),

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), Tetrahydrofuran (THF).
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Procedure: In a flame-dried flask under an inert atmosphere, dissolve the tetracyclic amine

and allyl acetate in THF. Add Pd(PPh₃)₄ and heat the mixture to reflux for 6 hours. Cool to

room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the

residue by column chromatography.

Step 5: Hydroboration-Oxidation

Materials: N-Allylated tetracycle (1.0 eq), 9-Borabicyclo[3.3.1]nonane (9-BBN, 1.5 eq),

Hydrogen peroxide (H₂O₂, 30% aq. solution), Sodium hydroxide (NaOH, 3M aq. solution).

Procedure: To a solution of the N-allylated tetracycle in THF at 0 °C, add a solution of 9-BBN

in THF. Stir at room temperature for 12 hours. Cool the reaction to 0 °C and slowly add

NaOH solution followed by the dropwise addition of H₂O₂. Stir for 4 hours at room

temperature. Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, filter,

and concentrate. Purify by column chromatography.

Step 6: Swern Oxidation

Materials: Primary alcohol (1.0 eq), Oxalyl chloride (1.5 eq), Dimethyl sulfoxide (DMSO, 2.0

eq), Triethylamine (Et₃N, 5.0 eq), Dichloromethane (CH₂Cl₂).

Procedure: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in

CH₂Cl₂ and cool to -78 °C. Add a solution of DMSO in CH₂Cl₂ dropwise. After 15 minutes,

add a solution of the primary alcohol in CH₂Cl₂. Stir for 30 minutes, then add Et₃N. Allow the

reaction to warm to room temperature over 1 hour. Quench with water and extract with

CH₂Cl₂. Dry the organic layer, filter, and concentrate. Purify the aldehyde by column

chromatography.

Step 7: Alkyne Addition

Materials: Aldehyde (1.0 eq), Ethynylmagnesium bromide (1.5 eq, 0.5 M in THF),

Tetrahydrofuran (THF).

Procedure: To a solution of the aldehyde in THF at -78 °C, add ethynylmagnesium bromide

solution dropwise. Stir at this temperature for 2 hours, then warm to room temperature and

stir for an additional hour. Quench the reaction with saturated NH₄Cl solution and extract with
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ethyl acetate. Dry the organic layer, filter, and concentrate. Purify the propargyl alcohol by

column chromatography.

Step 8: Ring-Closing Metathesis

Materials: Diene precursor (1.0 eq), Grubbs II catalyst (5 mol%), Dichloromethane (CH₂Cl₂).

Procedure: In a degassed flask, dissolve the diene in CH₂Cl₂. Add the Grubbs II catalyst and

reflux the mixture for 4 hours under an inert atmosphere. Cool to room temperature and

concentrate. Purify the product by column chromatography.

Step 9: Azide Formation

Materials: Mesylated or tosylated alcohol precursor (1.0 eq), Sodium azide (NaN₃, 3.0 eq),

Dimethylformamide (DMF).

Procedure: To a solution of the alcohol derivative in DMF, add NaN₃. Heat the mixture to 80

°C and stir for 12 hours. Cool to room temperature, pour into water, and extract with ethyl

acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield

the azide.

Step 10: Triazole Formation

Materials: Azide (1.0 eq), Terminal alkyne (1.1 eq), Copper(II) sulfate pentahydrate

(CuSO₄·5H₂O, 10 mol%), Sodium ascorbate (20 mol%), t-Butanol/Water (1:1).

Procedure: To a solution of the azide and alkyne in a t-butanol/water mixture, add sodium

ascorbate and CuSO₄·5H₂O. Stir vigorously at room temperature for 24 hours. Dilute with

water and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify by

column chromatography.

Step 11: Intramolecular Cyclopropanation

Materials: N-sulfonyl triazole (1.0 eq), Rhodium(II) acetate dimer (Rh₂(OAc)₄, 5 mol%),

Dichloromethane (CH₂Cl₂).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14767990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: In a flame-dried flask under an inert atmosphere, dissolve the N-sulfonyl triazole

in CH₂Cl₂. Add Rh₂(OAc)₄ and stir the mixture at 40 °C for 6 hours. Cool to room

temperature and concentrate. Purify the crude product by preparative HPLC to afford (-)-

Rauvoyunine B.

Signaling Pathway and Logical Relationship
Diagram
The following diagram illustrates the key bond formations and strategic transformations in the

synthesis.
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Caption: Key transformations in the synthesis of (-)-Rauvoyunine B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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